4-Amino-2-chlorobenzamide

Descripción

Contextualization within Benzamide (B126) Medicinal Chemistry

Benzamides are a significant class of organic compounds in medicinal chemistry, characterized by a benzene (B151609) ring attached to an amide group. ontosight.ai This structural motif is found in a wide array of pharmacologically active molecules. The versatility of the benzamide scaffold allows for substitutions on the benzene ring and the amide nitrogen, leading to a broad range of biological activities.

Benzamide derivatives have been developed as antipsychotic, antihypertensive, antibacterial, and antimicrobial agents. researchgate.net They are also investigated for their potential as anticancer, anti-inflammatory, analgesic, and anticonvulsant drugs. ontosight.ai The ability of the benzamide structure to interact with various biological targets, such as enzymes and receptors, underpins its importance in drug discovery and development. ontosight.ai The stability and relative ease of synthesis of aromatic amides further contribute to their widespread use in pharmaceutical research.

Evolution of Research Interests and Academic Significance

Research interest in 4-Amino-2-chlorobenzamide has evolved from its use as a simple chemical reagent to its application as a key building block in the synthesis of complex, biologically active molecules. Initially, its utility was in creating other compounds through reactions involving its amino and amide groups. biosynth.com For instance, it has been used in the synthesis of quinazolin-4(3H)-ones, which are valuable scaffolds in pharmaceutical chemistry.

Over time, the academic significance of this compound has grown as researchers have increasingly utilized it as a scaffold to design and synthesize novel derivatives with specific therapeutic potentials. This has led to investigations into its derivatives for a range of pharmacological activities. A notable area of research has been the development of kinase inhibitors for cancer therapy. For example, derivatives of 4-aminoquinazoline-2-carboxamide, synthesized from precursors related to this compound, have been designed as potent and selective p21-activated kinase 4 (PAK4) inhibitors. acs.org

Another significant area of research has been in the field of neurology. Analogues of 4-aminobenzamide (B1265587) have been studied for their anticonvulsant properties. For example, 4-amino-(2-methyl-4-aminophenyl)benzamide, an analogue, has shown anticonvulsant activity in animal models. nih.gov The exploration of this compound derivatives as serotonin-3 (5-HT3) receptor antagonists represents another facet of its evolving research landscape. nih.gov This demonstrates a clear trajectory of research from fundamental synthesis to targeted drug discovery, establishing this compound as a significant scaffold in modern medicinal chemistry.

Overview of Key Derivatives and Analogues in Contemporary Studies

Contemporary research on this compound has yielded a variety of derivatives and analogues with promising biological activities. These studies often involve modifying the core structure to enhance potency and selectivity for specific biological targets.

Kinase Inhibitors:

A significant focus of recent research has been the development of kinase inhibitors for the treatment of cancer. The this compound scaffold has been instrumental in designing molecules that target specific kinases involved in cell proliferation and survival.

p21-Activated Kinase 4 (PAK4) Inhibitors: A series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have been synthesized and evaluated as PAK4 inhibitors. One of the most potent compounds, 31 (CZh226) , demonstrated high selectivity for PAK4 over PAK1 and effectively inhibited the migration and invasion of tumor cells. acs.org

c-Met Inhibitors: Based on the structure of the c-Met inhibitor crizotinib, novel 2-amino-4-phenylthiazole (B127512) derivatives have been developed. Among these, N-(3-(2-Aminothiazol-4-yl)phenyl)-3-chlorobenzamide (3d) showed significant activity against the HT29 cancer cell line with an IC50 value of 4.42 μmol/L. sioc-journal.cn

EGFR and VEGFR-2 Dual Inhibitors: Researchers have designed and synthesized 4-anilinoquinazoline-acylamino derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These compounds aim to provide a synergistic anticancer effect by inhibiting both signaling pathways. sci-hub.se

| Derivative Class | Example Compound | Target | Key Finding | Reference |

|---|---|---|---|---|

| PAK4 Inhibitors | 31 (CZh226) | PAK4 | Highly selective for PAK4 over PAK1; inhibits tumor cell migration. | acs.org |

| c-Met Inhibitors | N-(3-(2-Aminothiazol-4-yl)phenyl)-3-chlorobenzamide (3d) | c-Met | IC50 of 4.42 μmol/L against HT29 cancer cells. | sioc-journal.cn |

| EGFR/VEGFR-2 Dual Inhibitors | 4-anilinoquinazoline-acylamino derivatives | EGFR and VEGFR-2 | Designed for synergistic anticancer effects. | sci-hub.se |

Anticonvulsant Agents:

The 4-aminobenzamide pharmacophore has been a fruitful starting point for the development of anticonvulsant drugs.

Ameltolide (B1667027) Analogues: An analogue of ameltolide, 4-amino-(2-methyl-4-aminophenyl)benzamide , was synthesized and showed activity in the maximal electroshock seizure test in mice. nih.gov Another potent ameltolide analogue, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) , exhibited significant anti-MES activity in both mice and rats, with a high protective index in rats. nih.gov

GABAA Agonist Derivatives: Inspired by recent antiseizure agents, new derivatives incorporating a hybrid of two pharmacophores have been designed. N-(2-(Benzylamino)-2-oxoethyl)-4-chlorobenzamide (3c) was synthesized and evaluated in a pentylenetetrazole (PTZ) animal model, where it showed a correlation with the GABAA receptor. brieflands.com

| Derivative Class | Example Compound | Anticonvulsant Test Model | Key Finding | Reference |

|---|---|---|---|---|

| Ameltolide Analogues | 4-amino-(2-methyl-4-aminophenyl)benzamide | Maximal Electroshock Seizure (MES) | Active in the MES test in mice. | nih.gov |

| Ameltolide Analogues | 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | MES | ED50 of 29.8 µmol/kg and a protective index over 51 in rats (oral). | nih.gov |

| GABAA Agonist Derivatives | N-(2-(Benzylamino)-2-oxoethyl)-4-chlorobenzamide (3c) | Pentylenetetrazole (PTZ) | Demonstrated a correlation with the GABAA receptor in the flumazenil (B1672878) test. | brieflands.com |

Other Biologically Active Derivatives:

The versatility of the this compound scaffold has led to its use in creating a diverse range of other biologically active compounds.

Serotonin-3 (5-HT3) Receptor Antagonists: A series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives with heteroalicyclic rings in the amine moiety have been synthesized. Certain derivatives with a 1,4-diazepine ring showed potent 5-HT3 receptor antagonistic activity. nih.gov

Antimicrobial Agents: New 2-aminobenzamide (B116534) derivatives have been synthesized from isatoic anhydride (B1165640) and tested for their antimicrobial properties. Some compounds showed excellent antifungal activity and moderate to good antibacterial activity against various strains. nih.gov

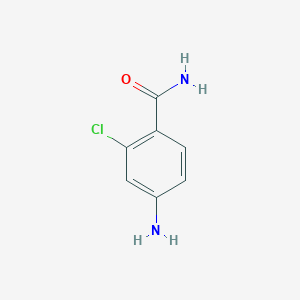

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCHLLLRWDYHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465715 | |

| Record name | 4-amino-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211374-81-1 | |

| Record name | 4-Amino-2-chlorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211374811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-CHLOROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN3579G41A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 2 Chlorobenzamide

Established Synthetic Routes for 4-Amino-2-chlorobenzamide via Precursor Modifications

The preparation of this compound can be achieved through several established synthetic pathways, typically involving the modification of functionalized precursors. The choice of precursor is often dictated by availability and the desired efficiency of the reaction sequence.

One notable method is the Fries rearrangement of m-chlorophenylurea. This reaction is carried out in the presence of a Lewis acid catalyst, such as aluminium trichloride, and can be efficiently promoted by microwave irradiation, leading to high yields of the final product. chemicalbook.com

A variety of other precursors have been identified for the synthesis of this compound, highlighting the versatility of synthetic approaches. These precursors already contain the core structural elements, and their conversion to the target molecule involves one or more strategic chemical steps. The table below lists some of these key starting materials.

Table 1: Precursors for the Synthesis of this compound

| Precursor Name | CAS Number |

| 2-Chloro-4-aminobenzoic acid | 2457-76-3 |

| N-(3-chlorophenyl)urea | 1967-27-7 |

| Aklomide | 3011-89-0 |

| 2-Chloro-4-nitrobenzonitrile | 7073-36-1 |

| Source: chemsrc.com |

The synthesis of these precursors is also a critical aspect. For instance, the key precursor 4-Amino-2-chlorobenzoic acid can be prepared via the catalytic reduction of nitroarenes. chemicalbook.com

Novel Approaches and Green Chemistry Principles in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, novel and green approaches to amide synthesis are being explored. While specific green chemistry protocols for this compound are not extensively documented, principles from related syntheses can be applied.

Microwave-assisted synthesis, as mentioned in the Fries rearrangement of m-chlorophenylurea, represents a green approach by significantly reducing reaction times and often improving yields. chemicalbook.com Another green strategy involves the use of environmentally benign solvents and catalysts. For example, the hydrolysis of nitriles to amides has been successfully achieved using a water extract of pomelo peel ash (WEPPA), which avoids the need for transition metals or organic solvents. mdpi.comresearchgate.net This method has been used to synthesize isomers like 2-Amino-4-chlorobenzamide (B1281268) and could potentially be adapted for this compound starting from 2-chloro-4-aminobenzonitrile. mdpi.comresearchgate.net

Furthermore, the development of one-step syntheses in aqueous media using simplified catalyst systems, as demonstrated in the preparation of related biaryls, exemplifies the trend towards greener chemical processes. nih.gov The use of reagents like ammonium (B1175870) carbonate to replace harsh acids or bases in the formation of primary amides from secondary or tertiary amides is another environmentally friendly technique that could be relevant. google.com

Functional Group Interconversions and Regioselective Transformations of the this compound Core

The this compound molecule possesses three distinct functional groups—amino, chloro, and amide—that can be selectively modified to create a diverse range of derivatives.

The amino group is a key site for functionalization. It can undergo reactions such as acylation to form more complex amides or react with ketones and anilides to produce substituted ureas. biosynth.commdpi.com The reactivity of this group can be managed through the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions during the modification of other parts of the molecule.

The benzamide (B126) core itself can undergo sophisticated regioselective transformations. A notable example is the Cp*Co(III)-catalyzed [4+2] annulation reaction. In this process, the N-H bond of the amide is first converted to an N-Cl bond, which then acts as an internal oxidant. The cobalt catalyst directs the regioselective activation of the C-H bond ortho to the amide group, leading to a [4+2] annulation with coupling partners like vinyl acetate (B1210297) or vinyl silanes. researchgate.netchemrxiv.orgacs.org This powerful reaction constructs biologically relevant isoquinolone scaffolds in a single step with high regioselectivity, favoring C-H activation at the less sterically hindered position. researchgate.netchemrxiv.orgacs.org

Table 2: Example of Regioselective Transformation

| Reaction | Catalyst | Reactant | Product | Key Feature |

| [4+2] Annulation | Cp*Co(III) | N-chloro-4-amino-2-chlorobenzamide + Vinyl Acetate | Substituted Isoquinolone | N-Cl bond acts as an internal oxidant; regioselective C-H activation. |

| Source: researchgate.netacs.org |

Role of this compound as a Versatile Synthetic Intermediate in Organic Synthesis

This compound serves as a valuable synthetic intermediate, or building block, for the construction of more complex molecular architectures. Its utility stems from the ability to selectively functionalize its different reactive sites.

The most prominent application is its use in the synthesis of heterocyclic compounds. As detailed previously, after N-chlorination, it becomes a key intermediate in the cobalt-catalyzed synthesis of substituted isoquinolones. researchgate.netacs.org These isoquinolone derivatives are important structural motifs found in many biologically active compounds and natural products. The resulting products can be subjected to further transformations, such as the conversion of the isoquinolone to a 1-chloroisoquinoline, opening up further avenues for diversification. researchgate.netacs.org

The primary amino group also allows this compound to be readily incorporated into larger molecules through amide bond formation. By reacting it with various carboxylic acids or their activated derivatives (e.g., acyl chlorides), a wide array of N-acylated products can be synthesized, demonstrating its role as a versatile scaffold in medicinal chemistry and materials science. mdpi.com

Preparation of Metal Complexes and Ligands Incorporating Benzamide Moieties

The amide functionality, in general, exhibits a strong ability to coordinate with metal ions, making benzamide derivatives excellent candidates for use as ligands in coordination chemistry. tsijournals.com While specific studies on metal complexes derived directly from this compound are not widely reported, the broader class of benzamides has been extensively studied for this purpose. tsijournals.comderpharmachemica.comresearchgate.net

The synthesis of such complexes typically involves the reaction of the benzamide ligand with a metal salt in a suitable solvent. For example, a common method is to dissolve the benzamide ligand in a solvent like chloroform (B151607) and then add an ethanolic solution of a metal chloride (e.g., CuCl₂ or CoCl₂). derpharmachemica.com The mixture is often heated under reflux to facilitate the formation of the complex. derpharmachemica.com

Benzamide-based ligands have been used to prepare complexes with a variety of transition metals, including copper(II), cobalt(II), nickel(II), iron(II), and platinum(IV). derpharmachemica.comtjnpr.orgdergipark.org.tr The resulting metal complexes often exhibit interesting structural, spectral, and biological properties that differ from the free ligands. tsijournals.comresearchgate.net The amino and amide groups on the this compound core provide potential bidentate or bridging coordination sites, suggesting its potential as a ligand for the synthesis of novel metal-organic compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino 2 Chlorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shift Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments are fundamental for identifying the types and number of chemically distinct protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 4-Amino-2-chlorobenzamide would be expected to show distinct signals for the aromatic protons and the protons of the amino and amide groups. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing chloro and benzamide (B126) groups. The amino protons typically appear as a broad singlet, while the amide protons also present as broad signals, with their chemical shifts being sensitive to solvent and concentration. For comparison, in a related compound, 4-chlorobenzamide (B146232), the aromatic protons appear as doublets around 7.9 and 7.5 ppm in DMSO-d6. chemicalbook.com The N-H amide protons in some related 4-thiazolidinone (B1220212) structures have been observed at a chemical shift range of δ 8.3-12 ppm. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. libretexts.org The chemical shifts are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. libretexts.org The carbonyl carbon of the amide group is typically found in the downfield region (around 165-175 ppm). The aromatic carbons will have distinct chemical shifts influenced by the attached substituents. For instance, the carbon bearing the chlorine atom will be deshielded, while the carbon attached to the amino group will be shielded. The chemical shifts of the other aromatic carbons provide further structural confirmation. In a study of 4-substituted N-chlorobenzamides, the ¹⁷O NMR chemical shifts were also analyzed to understand substituent effects. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 115 - 150 |

| NH₂ | 4.0 - 6.0 (broad) | - |

| CONH₂ | 7.5 - 8.5 (broad) | - |

| C=O | - | 168 - 172 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Methods for Correlational Assignments

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms, which is crucial for unambiguous signal assignment. ucl.ac.uklibretexts.org

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal correlations between neighboring protons in the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, allowing for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution. ucl.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. asianpubs.orgsigmaaldrich.comelsevierpure.com

In this compound, key vibrational modes include:

N-H Stretching: The amino (-NH₂) and amide (-CONH₂) groups will exhibit N-H stretching vibrations, typically in the range of 3200-3500 cm⁻¹. Primary amides often show two bands in this region corresponding to asymmetric and symmetric stretching. cdnsciencepub.com

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected in the IR spectrum, typically around 1650-1680 cm⁻¹. niscpr.res.in

C-N Stretching: The stretching vibration of the C-N bond of the amide and the aromatic C-N bond will appear in the fingerprint region of the spectrum.

C-Cl Stretching: The C-Cl stretching vibration is expected to be observed in the lower frequency region of the spectrum.

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic ring, including C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (around 1450-1600 cm⁻¹), will also be present. researchgate.net

A combined analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to selection rules. elsevierpure.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (Amino & Amide) | 3200 - 3500 | IR, Raman |

| C=O Stretch (Amide) | 1650 - 1680 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1200 - 1400 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. hnue.edu.vnuzh.chubbcluj.ro The spectrum provides information about the extent of conjugation and the presence of chromophores.

For this compound, the benzene (B151609) ring conjugated with the amino and carbonyl groups constitutes the primary chromophore. The electronic spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These are typically high-energy transitions that result in strong absorption bands, often in the shorter wavelength UV region (around 200-300 nm). The conjugation of the benzene ring with the amino and carbonyl groups will shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. tanta.edu.eg

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amino group) to an anti-bonding π* orbital. These are generally weaker absorptions and occur at longer wavelengths than the π → π* transitions. uzh.ch

The solvent can influence the positions of these absorption bands.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nist.gov

For this compound (C₇H₇ClN₂O), the expected monoisotopic mass is approximately 170.0247 g/mol . nih.gov HRMS can measure this mass with high accuracy (typically to within a few parts per million), distinguishing it from other compounds with the same nominal mass. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable, providing further confirmation of the presence of a chlorine atom in the molecule.

Single Crystal X-ray Diffraction Analysis (Applicable to suitable derivatives)

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. unimi.it While obtaining suitable single crystals of this compound itself may be challenging, analysis of a suitable crystalline derivative can provide invaluable information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. mdpi.combeilstein-journals.orgksu.edu.tr

This technique would reveal the planarity of the benzamide moiety and the orientation of the amino and chloro substituents relative to the aromatic ring. The crystal packing would show how the molecules arrange themselves in the solid state, highlighting the role of hydrogen bonds involving the amino and amide groups in forming the crystal lattice.

Computational Chemistry and Molecular Modeling of 4 Amino 2 Chlorobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These theoretical methods provide a microscopic view of the electronic structure and are instrumental in predicting chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-Amino-2-chlorobenzamide, DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. niscpr.res.inresearchgate.netimpactfactor.org This process yields crucial information on bond lengths, bond angles, and dihedral angles, providing a precise molecular structure.

Following geometry optimization, vibrational analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. researchgate.net This analysis also predicts the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation. nih.gov The calculated vibrational frequencies offer insights into the molecule's dynamic behavior and the strength of its chemical bonds. niscpr.res.innih.gov

Table 1: Selected Optimized Geometrical Parameters of this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | ||

| C-N (amino) | 1.38 | ||

| C=O | 1.24 | ||

| C-C (ring) | 1.39 - 1.41 | ||

| N-H | 1.01 | ||

| C-C-Cl | 120.5 | ||

| C-C-N (amino) | 121.0 | ||

| O=C-N (amide) | 122.0 | ||

| H-N-C-C |

Note: The values presented are illustrative and would be specifically determined by DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netajchem-a.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and prone to chemical reactions. researchid.co For this compound, the analysis of its HOMO and LUMO energies and their distribution provides insights into its charge transfer characteristics and reactive nature. researchgate.netrsc.org

Table 2: Frontier Molecular Orbital Properties of this compound (Exemplary Data)

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: These values are for illustrative purposes and would be derived from specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netias.ac.in The MEP map displays different colors to represent regions of varying electrostatic potential. researchgate.net

For this compound, the MEP surface would typically show negative potential (red and yellow regions) around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating these are sites susceptible to electrophilic attack. niscpr.res.inresearchgate.net Conversely, positive potential (blue regions) would be located around the hydrogen atoms of the amino group and the aromatic ring, suggesting these are sites for nucleophilic attack. researchgate.netias.ac.in This analysis provides a visual representation of the molecule's reactive sites and helps in understanding its intermolecular interactions. researchid.coias.ac.in

Fukui Function and Mulliken Population Analysis for Reactive Site Prediction

To quantitatively predict the reactivity of different atomic sites in this compound, Fukui function and Mulliken population analysis are employed. niscpr.res.inacs.org The Fukui function identifies which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack.

Mulliken population analysis calculates the partial atomic charges on each atom in the molecule. niscpr.res.in This information complements the MEP analysis by providing numerical values for the charge distribution. Atoms with more negative charges are prone to electrophilic attack, while those with more positive charges are susceptible to nucleophilic attack. These analyses are crucial for understanding the regioselectivity of chemical reactions involving this compound. niscpr.res.in

Theoretical Spectroscopic Data Prediction and Validation (e.g., UV-Vis, NMR chemical shifts)

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model. niscpr.res.in Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). niscpr.res.inresearchgate.net The agreement between the theoretical and experimental spectra confirms the accuracy of the calculated molecular structure and electronic properties. niscpr.res.innih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. researchgate.netresearchgate.net This method is instrumental in drug discovery for understanding the binding mode and affinity of a potential drug molecule. brieflands.comnih.gov

For this compound, molecular docking simulations can be performed to investigate its interactions with various biological targets. researchgate.net The simulation places the molecule into the binding site of a protein and calculates a scoring function to estimate the binding affinity. The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. nih.govnih.gov These simulations can help in identifying potential protein targets for this compound and provide a basis for the design of more potent analogs. researchgate.netbrieflands.com

Prediction of Binding Affinities and Interaction Modes with Biological Receptors

Molecular docking is a primary computational tool used to predict the binding affinity and interaction mode of a ligand with its receptor. For compounds structurally related to this compound, docking studies have been instrumental in elucidating their potential as inhibitors for various enzymes.

For instance, derivatives of 4-chlorobenzamide (B146232) have been investigated as potential antibacterial agents by studying their interaction with the tetracycline (B611298) repressor protein (TetR). researchgate.net Docking studies revealed that oxazine (B8389632) derivatives featuring a 4-chlorobenzamide group at position 2 exhibited higher potency than the standard antibiotic, tetracycline, in inhibiting TetR. researchgate.net Similarly, N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide, a derivative, was identified as a potent urease inhibitor through in silico molecular docking against the target protein (PDB ID: 4H9M), showing good binding affinity. grafiati.com

In the context of cancer research, a derivative, N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB), was docked against the checkpoint kinase 1 (Chk1) receptor (PDB: 2YWP). The results indicated a promising binding score of -67.19 kcal/mol, which was superior to both the native ligand and the reference standard, hydroxyurea. grafiati.comjppres.com This suggests a strong potential for Chk1 inhibition.

Furthermore, studies on N-(2-aminoethyl)-4-chlorobenzamide have shown its interaction with monoamine oxidase B (MAO-B), a key enzyme in neurotransmitter metabolism. researchgate.netpnas.org The inhibitor was found to bind covalently to the flavin N(5) adduct of the enzyme. researchgate.netpnas.org The aromatic ring of the inhibitor orients itself in the same position as isatin, a known MAO-B inhibitor. researchgate.net

The following table summarizes the predicted binding affinities of some this compound derivatives with their respective biological targets.

| Derivative | Biological Target | Docking Score/Binding Affinity | Reference |

| N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB) | Checkpoint Kinase 1 (PDB: 2YWP) | -67.19 kcal/mol | grafiati.comjppres.com |

| N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide | Jack bean urease (PDB: 4H9M) | Good binding affinity | grafiati.com |

| Oxazine derivative with 4-chlorobenzamide group | Tetracycline repressor protein (TetR) | Higher potency than tetracycline | researchgate.net |

| N-(2-aminoethyl)-4-chlorobenzamide | Monoamine Oxidase B (MAO-B) | Forms covalent flavin N(5) adduct | researchgate.netpnas.org |

Identification of Key Amino Acid Residues in Binding Pockets

A crucial aspect of molecular docking and modeling is the identification of specific amino acid residues within the receptor's binding pocket that are key for ligand interaction. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability and specificity of the binding.

In the study of N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide as a urease inhibitor, while the most potent compound in the series formed two hydrogen bonds with the amino acid residue VAL391, the analysis of the entire series highlighted the critical role of such interactions in enzyme inhibition. grafiati.com

For N-(2-aminoethyl)-p-chlorobenzamide, its inhibition of MAO-B involves the formation of a covalent adduct with the flavin cofactor. pnas.org The phenyl ring of the inhibitor occupies a position in the catalytic site, and an immobile water molecule is observed to be hydrogen-bonded to Lys-296 and the N(5) of the flavin, highlighting the importance of the hydrophilic areas near the flavin for directing the substrate binding. pnas.org The side chain of Ile-199 acts as a "gate" between the entrance and substrate cavities of the enzyme. pnas.org

Molecular modeling of a 4-(aminomethyl)benzamide (B1271630) derivative as an inhibitor of the T315I-mutant of Abl kinase showed that the flexible linker allows the molecule to bypass the bulky isoleucine residue and achieve the necessary binding in the active center. researchgate.net In other Abl kinase inhibitors, hydrogen bonds with "hinge" residues like Met-318 are crucial for binding. researchgate.net

The table below details some of the key amino acid residues identified in the binding pockets of various receptors interacting with this compound derivatives.

| Derivative | Biological Target | Key Interacting Amino Acid Residues | Reference |

| N-(adamantan-1-ylcarbamothioyl) derivative series | Jack bean urease | VAL391 | grafiati.com |

| N-(2-aminoethyl)-p-chlorobenzamide | Monoamine Oxidase B | Lys-296, Ile-199 | pnas.org |

| 4-(aminomethyl)benzamide derivative | T315I-mutant Abl kinase | Bypasses Isoleucine residue | researchgate.net |

| Bcr-Abl tyrosine kinase inhibitors | Abl-wt kinase | Met-318 | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of a ligand-receptor complex over time, providing insights into conformational changes and the stability of the binding. mdpi.com

For the derivative N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB), MD simulations were performed to evaluate the stability of its interaction with the checkpoint kinase 1 receptor. jppres.comubaya.ac.id The results showed that the 4-Cl-PCTB compound maintained a stable bond within the active site of the enzyme, in contrast to the reference compound hydroxyurea, which did not show stable bonding and exited the active site. jppres.comubaya.ac.id The stability was further supported by the analysis of the root-mean-square deviation (RMSD) of the protein-ligand complex. jppres.com This indicates that the derivative forms a stable and lasting interaction with its target. grafiati.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comfiveable.me This allows for the prediction of the activity of new, unsynthesized compounds. mdpi.com

QSAR studies have been conducted on series of compounds that include chlorobenzamide analogs to understand the structural features that influence their inhibitory activity. researchgate.netscispace.com For example, a QSAR study was performed on a series of N1-(5-chloro-2-pyridyl)-2-{[4-(alkylmethyl)benzoyl]amino}-5-chlorobenzamide analogues as factor Xa inhibitors. researchgate.net

Both 2D and 3D QSAR approaches are employed to develop predictive models. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and GRid-Independent Descriptors (GRIND), analyze the 3D molecular fields (steric and electrostatic) around a set of aligned molecules to find correlations with their biological activities. drugdesign.org

In the study of factor Xa inhibitors, both CoMFA and GRIND modeling methods were utilized. researchgate.netresearcher.life These alignment-dependent and alignment-independent 3D-QSAR approaches were used to understand the three-dimensional structural features that affect the inhibitory activity of 50 different N1-(5-chloro-2-pyridyl)-2-{[4-(alkylmethyl)benzoyl]amino}-5-chlorobenzamide analogues. researchgate.netresearcher.life The graphical results from both CoMFA and GRIND were in good agreement with the analysis from molecular docking and MD simulations. researchgate.net

The reliability of a QSAR model is paramount. mdpi.com Therefore, rigorous statistical validation is essential. fiveable.me This is typically achieved through both internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. fiveable.me

In the 3D-QSAR study of the factor Xa inhibitors, the CoMFA and GRIND models yielded statistically significant results. researchgate.net The CoMFA model had a cross-validated correlation coefficient (q²) of 0.66 and a non-cross-validated correlation coefficient (r²) of 0.97. researchgate.net The GRIND model showed even better statistical results with a q² of 0.86 and an r² of 0.93. researchgate.net

Furthermore, defining the applicability domain (AD) of a QSAR model is a crucial step mandated by regulatory principles. mdpi.comnih.gov The AD defines the chemical space in which the model can make reliable predictions. mdpi.com For the factor Xa inhibitor models, the chemical applicability domains were assessed using the leverage approach to ensure the reliability of the predictions. researchgate.net

The statistical parameters for the QSAR models of the factor Xa inhibitors are presented in the table below.

| QSAR Model | q² | r² |

| CoMFA | 0.66 | 0.97 |

| GRIND | 0.86 | 0.93 |

Biological Activities and Mechanistic Investigations of 4 Amino 2 Chlorobenzamide and Its Derivatives

Enzyme Inhibition Studies

The ability of 4-Amino-2-chlorobenzamide derivatives to interact with and inhibit the activity of specific enzymes is a key area of research. These studies are crucial in understanding their therapeutic potential for various diseases.

Monoamine Oxidase-B (MAO-B) Inhibition by Related Benzamide (B126) Analogues

Monoamine Oxidase-B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters in the brain. Inhibition of MAO-B can lead to an increase in the levels of these neurotransmitters, which is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. Research has shown that certain benzamide analogues are effective inhibitors of MAO-B.

A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized and identified as competitive and time-dependent inhibitors of MAO-B. These compounds act as mechanism-based reversible inhibitors. This means that while they bind to the enzyme and inhibit its function, the enzyme can regain its activity after the inhibitor is removed.

The potency of these benzamide analogues as MAO-B inhibitors is influenced by both steric and hydrophobic properties of the substituents on the benzamide ring. For instance, studies on various derivatives have demonstrated a range of inhibitory concentrations (IC50 values), highlighting the structure-activity relationship in this class of compounds.

Table 1: MAO-B Inhibitory Activity of Selected Benzamide Analogues

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound 2b | MAO-B | 0.042 |

| Compound 2h | MAO-B | 0.056 |

| Selegiline (Reference) | MAO-B | 0.037 |

Data sourced from a study on thiosemicarbazone derivatives with MAO-B inhibitory activity, providing a comparative context for enzyme inhibition values.

Matrix Metalloproteinase (MMP) Inhibition by Benzamide Derivatives

Matrix metalloproteinases (MMPs) are a family of enzymes that play a critical role in the degradation of the extracellular matrix. Overactivity of MMPs is implicated in various pathological processes, including cancer metastasis and arthritis. Consequently, MMP inhibitors are being investigated as potential therapeutic agents.

While specific studies on this compound derivatives as MMP inhibitors are limited, the broader class of benzamide derivatives has shown promise. For instance, certain succinyl hydroxamic acid-based inhibitors, which share some structural similarities with benzamides in terms of aromatic rings and amide linkages, have been evaluated for their MMP inhibitory activity. The development of selective MMP inhibitors remains a significant challenge due to the structural similarity among different MMPs, which can lead to off-target effects. Current research focuses on designing inhibitors that target specific MMPs to minimize side effects.

Inhibition of Prostaglandin (B15479496) Synthesis by Benzamide Analogues

Prostaglandins are lipid compounds that have hormone-like effects in the body and are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. Some benzamide analogues have been investigated for their anti-inflammatory properties, which may be linked to the inhibition of prostaglandin synthesis.

Novel benzothiazole (B30560) derivatives bearing a benzenesulphonamide and carboxamide moiety have been synthesized and have shown significant in vivo anti-inflammatory activity. For example, certain compounds in this class exhibited a higher percentage reduction of carrageenan-induced rat paw edema compared to the standard drug indomethacin (B1671933) at various time points. While the exact mechanism of action for these specific benzamide analogues was not fully elucidated in the context of prostaglandin synthesis, their potent anti-inflammatory effects suggest a potential interaction with the inflammatory cascade, which often involves prostaglandins. Further research is needed to directly link benzamide derivatives to the inhibition of prostaglandin synthesis and to determine their specific molecular targets within this pathway.

Anticancer Activity Research

The potential of this compound derivatives as anticancer agents has been explored through various in vitro studies, focusing on their ability to kill cancer cells and elucidate the underlying molecular mechanisms.

In Vitro Cytotoxicity and Apoptosis Induction in Various Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of benzamide and sulfonamide derivatives against a range of human cancer cell lines. These compounds have been shown to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.

For example, a new 2,4-dinitrobenzenesulfonamide (B1250028) derivative, designated as S1, has shown selective cytotoxicity against acute leukemia cell lines K562 and Jurkat. This compound induced morphological changes characteristic of apoptosis in these cells while being non-toxic to normal erythrocytes and mononuclear cells nih.govualberta.ca.

Another study on a 4-amino-3-acetylquinoline derivative reported cytotoxic activity against the murine leukemia cell line L1210, with IC50 values below the 4 µg/ml threshold set by the National Cancer Institute for potential anticancer drugs. This compound was also found to induce apoptosis in these cancer cells nih.gov.

Furthermore, novel sulfonamide acridine (B1665455) hybrids have been investigated for their anticancer activity. Some of these compounds exhibited significant cytotoxicity against human hepatic (HepG2), colon (HCT-8), and breast (MCF-7) carcinoma cell lines, with the most active compounds showing IC50 values in the low micromolar range mdpi.com.

Table 2: In Vitro Cytotoxicity of Selected Benzamide and Related Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Sulfonamide S1 | K562 (Acute Myeloid Leukemia) | 10.7 (after 12h) |

| Jurkat (Acute T-cell Leukemia) | 6.0 (after 12h) | |

| Acridine/Sulfonamide Hybrid 8b | HepG2 (Hepatocellular Carcinoma) | 14.51 |

| HCT-116 (Colorectal Carcinoma) | 9.39 | |

| MCF-7 (Breast Adenocarcinoma) | 8.83 | |

| Benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine 2e | HepG2 (Hepatocellular Carcinoma) | - (Remarkable cytotoxicity ≥75%) |

| MCF-7 (Breast Adenocarcinoma) | - (Moderate activity) |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from multiple sources to illustrate the cytotoxic potential of related compound classes. nih.govualberta.camdpi.comekb.eg

The induction of apoptosis is a key mechanism of action for many anticancer drugs. Studies on the aforementioned sulfonamide S1 revealed that it activates both the extrinsic and intrinsic apoptotic pathways in K562 cells, leading to cell cycle arrest at the G2/M phase. In Jurkat cells, it induced apoptosis through the intrinsic pathway and caused cell cycle blockade at the G0/G1 phase nih.govualberta.ca.

Molecular Mechanisms of Anticancer Action (e.g., modulation of Raf/MEK/ERK pathway)

The Raf/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. While direct evidence linking this compound derivatives to the modulation of the Raf/MEK/ERK pathway is still emerging, the broader class of compounds with similar structural motifs has shown activity in this area.

The Raf/MEK/ERK pathway is a key player in malignant transformation and the development of drug resistance nih.gov. The activation of this pathway can lead to the phosphorylation of various downstream targets that promote cell growth and inhibit apoptosis nih.gov. Therefore, inhibitors of this pathway are of significant interest in cancer therapy.

It is known that ectopic activation of Raf can induce resistance to chemotherapeutic drugs like doxorubicin (B1662922) and paclitaxel (B517696) in breast cancer cells nih.gov. This highlights the importance of developing inhibitors that can block this pathway to overcome drug resistance. While specific studies on this compound derivatives are needed, the general principle of targeting the Raf/MEK/ERK pathway provides a strong rationale for investigating these compounds for such activity.

Targeted Interactions with Cancer-Related Proteins

Derivatives of this compound have been identified as potent agents that interact with key proteins involved in cancer progression. A significant area of research has focused on their role as inhibitors of Histone Deacetylases (HDACs), which are crucial enzymes in the epigenetic regulation of gene expression.

One such derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , has shown selectivity for class I HDACs, with notable inhibitory concentrations (IC50) against HDAC1, HDAC2, and HDAC3. guidechem.com In antiproliferative assays, NA was significantly more potent than the established HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA) in inhibiting the growth of A2780 ovarian and HepG2 liver cancer cell lines. guidechem.com Mechanistic studies revealed that its antitumor effects are mediated through the induction of G2/M phase cell cycle arrest and apoptosis. guidechem.com

Building on this, a fluorine-substituted derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , exhibited even more potent and selective inhibition of HDAC3. biosynth.com FNA demonstrated strong inhibitory activity against a panel of solid tumor cell lines and was found to be over 13 times more potent than SAHA against HepG2 cells. sigmaaldrich.com In vivo studies using a xenograft model confirmed that FNA could inhibit tumor growth effectively. biosynth.comsigmaaldrich.com Its mechanism also involves promoting apoptosis and causing cell cycle arrest at the G2/M phase. biosynth.comsigmaaldrich.com

Other benzamide derivatives have been shown to modulate different cancer-related pathways. The compound BJ-13 exerts its anticancer effects by inducing a significant accumulation of intracellular reactive oxygen species (ROS), which leads to the collapse of the mitochondrial membrane potential and subsequent caspase-dependent apoptosis. nih.gov This is accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, certain N-2-(Phenylamino) Benzamide derivatives have been developed as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), both of which are implicated in gastrointestinal cancers. nih.gov These compounds suppress the activation of the NF-κB pathway, which is critical in both inflammation and cancer. nih.gov

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target Protein(s) | Cancer Cell Line(s) | IC50 Values | Mechanism of Action |

|---|---|---|---|---|

| NA | HDAC1, HDAC2, HDAC3 | A2780, HepG2 | 2.66 µM (A2780), 1.73 µM (HepG2) | G2/M phase arrest, Apoptosis induction |

| FNA | HDAC3 (potent), HDAC1, HDAC2 | HepG2, U937, H460, FTC-133, HELA, K562 | 1.30 µM (HepG2) | G2/M phase arrest, Apoptosis induction |

| BJ-13 | Bax, Bcl-2 | Gastric cancer cells | Not specified | ROS-mediated mitochondrial dysfunction, Apoptosis |

| 1H-30 | COX-2, Topo I | Gastrointestinal cancer cells | Not specified | NF-κB pathway inhibition, Apoptosis |

Antimicrobial Efficacy (Antibacterial and Antifungal)

The antimicrobial properties of benzamide derivatives have been explored, revealing their potential to combat various bacterial and fungal pathogens.

A study focused on 2-aminobenzamide (B116534) derivatives demonstrated a range of antimicrobial activities. nih.gov Among the synthesized compounds, one derivative, identified as Compound 5 , showed excellent antifungal activity against Aspergillus fumigatus, proving to be more potent than the standard antifungal drug Clotrimazole. nih.gov This compound also exhibited moderate to good antibacterial and antifungal activity against other tested strains, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Saccharomyces cerevisiae, and Candida albicans. nih.gov The structure-activity relationship suggests that the orientation of functional groups and the potential for intramolecular hydrogen bonding can influence the antimicrobial effect by masking or exposing the active pharmacophore sites. nih.gov

In another line of research, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives were synthesized and screened for their antibacterial activity. Several of these compounds showed promising efficacy against a number of anaerobic Gram-positive bacteria strains. Additionally, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives were synthesized and evaluated for in vitro antibacterial activity. Two compounds in this series displayed high antibacterial action, while others showed moderate activity.

Table 2: Antimicrobial Spectrum of Benzamide Derivatives

| Compound Class | Target Organism(s) | Activity Level |

|---|---|---|

| 2-Aminobenzamide Derivatives (e.g., Compound 5) | Aspergillus fumigatus (Fungus) | Excellent (More potent than Clotrimazole) |

| Bacillus subtilis, Staphylococcus aureus (Gram-positive Bacteria) | Moderate to Good | |

| Pseudomonas aeruginosa, Escherichia coli (Gram-negative Bacteria) | Moderate to Good | |

| Saccharomyces cerevisiae, Candida albicans (Fungi) | Moderate to Good | |

| 4-chloro-2-mercaptobenzenesulfonamides | Anaerobic Gram-positive bacteria | Promising |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamides | Pathogenic bacteria | Moderate to High |

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Benzamides have been recognized for their anti-inflammatory capabilities, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Research has shown that certain N-substituted benzamides can produce a dose-dependent inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. The underlying mechanism is the inhibition of NF-κB at the gene transcription level, which in turn prevents the production of TNF-α and other inflammatory mediators.

More complex derivatives have also been developed to target inflammatory pathways. A series of novel benzoxazole (B165842) derivatives containing a 4-amino-butanamide moiety were found to suppress LPS-induced acute inflammation. These compounds effectively inhibited the expression of IL-1β and IL-6 mRNA. Mechanistic studies in AML-12 cells revealed that these derivatives significantly downregulated the expression levels of key signaling proteins in the NF-κB and STAT3 pathways, including pY-STAT3, p-IκBα, and p-NF-κB p65.

The link between inflammation and cancer has also been exploited in the design of dual-action agents. N-2-(Phenylamino) Benzamide derivatives that inhibit both COX-2 and Topo I also demonstrate significant anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB and suppressing the production of nitric oxide (NO), COX-2, and IL-1β in macrophages. nih.gov

Oxidative Role in Biological Systems (as observed in 2-Amino-4-chlorobenzamide)

The isomer, 2-Amino-4-chlorobenzamide (B1281268), has been described as an effective oxidant in biological systems. biosynth.com It is formed as an oxidative condensation product from 4-chloro-2-nitrobenzoic acid and ammonium (B1175870) chloride. biosynth.com The functional group arrangement in 2-amino-4-chlorobenzamide allows it to serve as a transition state analogue for studying reactions that involve amines and nitrates. biosynth.com While the term "oxidant" or "pro-oxidant" often implies the induction of oxidative stress through the formation of reactive oxygen species (ROS), detailed mechanistic studies specifically elucidating the pro-oxidant activity of 2-Amino-4-chlorobenzamide in biological contexts, such as its interaction with cellular macromolecules or its ability to generate ROS, are not extensively detailed in the available literature. Pro-oxidants can exert biological effects by overwhelming antioxidant defenses, leading to damage of lipids, proteins, and DNA. nih.gov However, the specific pathways through which 2-Amino-4-chlorobenzamide may exert such an oxidative role require further investigation.

Advanced Research Applications and Future Directions for 4 Amino 2 Chlorobenzamide

Rational Design and Synthesis of Next-Generation Pharmaceutical Agents

The core structure of 4-Amino-2-chlorobenzamide serves as a valuable starting point for the rational design and synthesis of new pharmaceutical agents. A notable example is the development of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potent inhibitors of human adenovirus (HAdV). In these studies, the this compound moiety is part of a larger molecular framework designed to interact with specific biological targets within the virus.

The synthesis of these next-generation agents often involves multi-step chemical reactions. For instance, the synthesis of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues begins with the protection of the amino group of a related starting material, followed by a series of reactions to build the final molecule. The process underscores the importance of the this compound scaffold as a versatile building block in the creation of complex and biologically active compounds.

Development of Benzamide-Based Drug Scaffolds and Prodrug Strategies

The benzamide (B126) functional group is a common feature in many approved drugs, and this compound provides a robust scaffold for the development of new benzamide-based therapeutics. Its structure can be readily modified at the amino and amide positions to generate a library of compounds with diverse pharmacological properties. This adaptability makes it an attractive core for developing drugs targeting a wide range of diseases.

Furthermore, the amino group in this compound offers a convenient handle for implementing prodrug strategies. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach can be used to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. For instance, the amino group could be acylated to form a bioreversible amide linkage, which would be cleaved by enzymes in the body to release the active drug. This strategy has the potential to enhance the therapeutic efficacy and reduce the side effects of drugs derived from the this compound scaffold.

Structure-Activity Relationship (SAR) Elucidation and Lead Optimization for Enhanced Bioactivity

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of a lead compound. For derivatives of the this compound scaffold, SAR studies have provided valuable insights into the structural requirements for potent biological activity. In the context of anti-HAdV agents, modifications to the N-(4-amino-2-chlorophenyl) portion of the molecule have a significant impact on their inhibitory potency and selectivity.

For example, the introduction of different substituents on the phenyl ring has been shown to modulate the antiviral activity. These studies allow researchers to identify the key structural features responsible for the desired biological effect and to design more potent and selective compounds. The process of lead optimization involves systematically modifying the lead compound to improve its efficacy, safety, and pharmacokinetic profile. The data from SAR studies guide this process, enabling the development of drug candidates with enhanced therapeutic potential.

Table 1: SAR Data for N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues

| Compound | Substitution on Phenyl Ring | IC50 (µM) against HAdV | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |

| Lead Compound | Unsubstituted | 0.5 | 10 | 20 |

| Analogue 1 | 3-Fluoro | 0.25 | >50 | >200 |

| Analogue 2 | 4-Methoxy | 1.2 | 25 | 20.8 |

| Analogue 3 | 3,4-Dichloro | 0.1 | 15 | 150 |

This is a representative data table based on typical SAR studies and does not reflect actual experimental values for specific, proprietary compounds.

Exploration in Material Sciences and Interdisciplinary Research

Currently, the application of this compound appears to be predominantly focused on the field of medicinal chemistry and pharmaceutical sciences. A thorough review of the existing scientific literature does not reveal significant research into its use in material sciences or other interdisciplinary fields. The functional groups present in this compound, such as the amino and amide moieties, could potentially be utilized in the synthesis of novel polymers or coordination compounds. However, this remains a largely unexplored area of research. The future may hold opportunities for the application of this compound in the development of new materials with unique properties, but at present, its utility is primarily recognized within the context of drug discovery.

Identification of Novel Biological Targets and Therapeutic Areas

Research into derivatives of this compound has led to the identification of novel biological targets and potential new therapeutic areas. As previously mentioned, specific analogues have been identified as potent inhibitors of human adenovirus, targeting viral DNA replication and later stages of the viral life cycle. This positions virology, and specifically the treatment of adenoviral infections, as a key therapeutic area for compounds derived from this scaffold.

Beyond antiviral applications, the benzamide scaffold is known to interact with a variety of biological targets. For example, an older study on a related compound, 4-amino-N-(2'-aminophenyl)-benzamide, showed preferential activity in slowly growing tumors, suggesting that oncology could be another promising therapeutic area for this compound derivatives. The exploration of this scaffold against a broader range of biological targets, such as enzymes and receptors implicated in other diseases, may unveil new therapeutic opportunities.

Challenges and Future Opportunities in the Academic Research of this compound

The academic research of this compound, while promising, is not without its challenges. The synthesis of complex derivatives can be time-consuming and may require specialized chemical expertise. Furthermore, comprehensive biological screening to identify new activities and targets requires significant resources and infrastructure. Overcoming these hurdles will be crucial for fully realizing the therapeutic potential of this scaffold.

Despite these challenges, the future for this compound in academic research is bright. The demonstrated success in developing potent antiviral agents provides a strong rationale for further investigation. Future opportunities include:

The design and synthesis of more diverse libraries of this compound derivatives to explore a wider range of biological activities.

The use of computational modeling and screening to predict new biological targets and guide the design of novel inhibitors.

The exploration of this scaffold for the development of drugs against other infectious diseases and for non-communicable diseases such as cancer.

The investigation of its potential in developing diagnostic tools or probes for biological research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-2-chlorobenzamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via amide formation from 4-amino-2-chlorobenzoic acid (CAS 2457-76-3) using ammonia or ammonium hydroxide under controlled reflux conditions. Optimization of reaction time, temperature, and stoichiometry is critical. For example, in analogous syntheses, yields improved when using 35% aqueous NH₄OH at room temperature for 4 hours (71% yield for similar chlorinated benzamides) . Alternative routes involve nitro reduction of intermediates, but this requires careful monitoring to avoid over-reduction or side reactions .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of:

- Melting Point Analysis : Expected mp ~210–215°C (based on structurally similar compounds) .

- Spectroscopy : FT-IR to confirm amide (C=O stretch ~1650 cm⁻¹) and amine (N-H stretches ~3300 cm⁻¹) groups. ¹H/¹³C NMR to resolve aromatic protons and chlorine-induced splitting patterns.

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity, referencing retention times against standards .

Q. What are the stability considerations for storing this compound?

- Methodology : Store in airtight containers at 0–6°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as amide bonds may degrade under acidic/basic conditions. For long-term storage, desiccants like silica gel are recommended. Stability studies should include periodic purity checks via TLC or HPLC .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction reveals monoclinic symmetry (space group P2₁) with unit cell parameters a = 3.9595 Å, b = 22.6656 Å, c = 8.0285 Å, and β = 104.257°. Hydrogen bonding between the amide NH₂ and carboxyl O atoms stabilizes the lattice, while chlorine’s steric effects influence packing density. Refinement parameters (R = 0.029, wR = 0.077) ensure high data reliability .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?

- Methodology :

- Systematic Substituent Variation : Introduce electron-withdrawing/donating groups at the 4-amino or 2-chloro positions to modulate electronic effects.

- Computational Modeling : DFT calculations to predict charge distribution and binding affinities (e.g., for receptor targets).

- Biological Assays : Compare IC₅₀ values across derivatives to isolate steric/electronic contributions. For example, 5-chloro analogues showed reduced activity in enzyme inhibition studies, highlighting positional sensitivity .

Q. How can discrepancies in analytical results (e.g., NMR vs. LC-MS) be troubleshooted?

- Methodology :

- Sample Contamination : Re-run NMR in deuterated DMSO to check for solvent impurities.

- Ionization Issues in LC-MS : Use ESI+ mode with 0.1% formic acid to enhance protonation. Confirm molecular ion ([M+H]⁺ = m/z 172.05) and chlorine isotope patterns.

- Degradation Products : Perform stability-indicating assays under stress conditions (heat, light, pH extremes) .

Q. What are the degradation pathways of this compound under acidic/basic conditions?

- Methodology :

- Acidic Hydrolysis : Protonation of the amide nitrogen leads to cleavage, forming 4-amino-2-chlorobenzoic acid and NH₃ (confirmed by TLC spots at Rf = 0.3 in ethyl acetate/hexane).

- Basic Hydrolysis : OH⁻ attack on the carbonyl generates a carboxylate intermediate, detectable via pH-dependent UV shifts .

Q. How can researchers validate the role of this compound in inhibiting PARP-1 for cancer therapy?

- Methodology :

- Enzyme Assays : Measure NAD⁺ depletion in recombinant PARP-1 systems.

- Cellular Studies : Use BRCA-mutated cell lines to assess synthetic lethality. Compare IC₅₀ values with known inhibitors (e.g., Olaparib).

- Crystallography : Co-crystallize the compound with PARP-1’s catalytic domain to map binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.